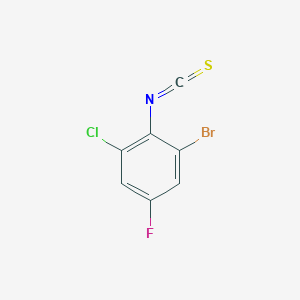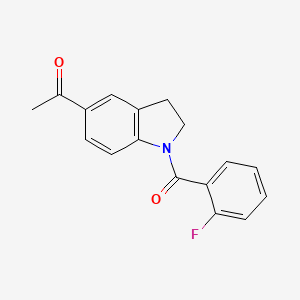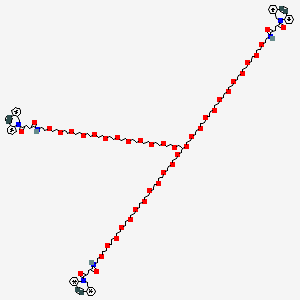
Propane-1,2,3-(PEG11-DBCO)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propane-1,2,3-(PEG11-DBCO) is a branched polyethylene glycol (PEG) reagent with three terminal dibenzocyclooctyne (DBCO) groups. This compound is primarily used in click chemistry reactions due to its ability to react with azides under mild conditions, forming stable triazole linkages. The hydrophilic PEG chain enhances the water solubility of the compound, making it suitable for various aqueous applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propane-1,2,3-(PEG11-DBCO) typically involves the conjugation of DBCO groups to a branched PEG backboneCommon reagents used in these reactions include N-hydroxysuccinimide (NHS) esters and carbodiimides, which facilitate the formation of stable amide bonds .
Industrial Production Methods
Industrial production of Propane-1,2,3-(PEG11-DBCO) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography and recrystallization. The compound is typically produced under controlled conditions to ensure consistency and quality .
化学反应分析
Types of Reactions
Propane-1,2,3-(PEG11-DBCO) primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly selective and occurs under mild conditions without the need for a catalyst .
Common Reagents and Conditions
The most common reagent used in reactions with Propane-1,2,3-(PEG11-DBCO) is azide. The reaction typically occurs in aqueous media or organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The reaction conditions are generally mild, often performed at room temperature .
Major Products Formed
The primary product formed from the reaction of Propane-1,2,3-(PEG11-DBCO) with azides is a stable triazole linkage. This product is highly stable and can be used in various applications, including bioconjugation and material science .
科学研究应用
Propane-1,2,3-(PEG11-DBCO) has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings with specific functional properties .
作用机制
The mechanism of action of Propane-1,2,3-(PEG11-DBCO) involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The DBCO groups react with azides to form stable triazole linkages. This reaction is bioorthogonal, meaning it occurs without interfering with biological processes, making it ideal for applications in living systems .
相似化合物的比较
Propane-1,2,3-(PEG11-DBCO) is unique due to its branched structure and multiple DBCO groups, which enhance its reactivity and solubility. Similar compounds include:
Propane-1,2,3-(PEG4-DBCO): A shorter PEG chain variant with similar reactivity but lower solubility.
Propane-1,2,3-(PEG11-NHS): Contains NHS ester groups instead of DBCO, used for amine-reactive conjugation.
Propane-1,2,3-(PEG11-Alkyne): Features terminal alkyne groups for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions
属性
分子式 |
C132H194N6O42 |
|---|---|
分子量 |
2537.0 g/mol |
IUPAC 名称 |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2,3-bis[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C132H194N6O42/c139-127(31-34-130(142)136-109-120-19-4-1-13-114(120)25-28-117-16-7-10-22-124(117)136)133-37-40-145-43-46-148-49-52-151-55-58-154-61-64-157-67-70-160-73-75-163-79-81-166-85-87-169-91-93-172-97-99-175-103-105-178-112-123(180-108-107-177-102-101-174-96-95-171-90-89-168-84-83-165-78-77-162-72-69-159-66-63-156-60-57-153-54-51-150-48-45-147-42-39-135-129(141)33-36-132(144)138-111-122-21-6-3-15-116(122)27-30-119-18-9-12-24-126(119)138)113-179-106-104-176-100-98-173-94-92-170-88-86-167-82-80-164-76-74-161-71-68-158-65-62-155-59-56-152-53-50-149-47-44-146-41-38-134-128(140)32-35-131(143)137-110-121-20-5-2-14-115(121)26-29-118-17-8-11-23-125(118)137/h1-24,123H,31-113H2,(H,133,139)(H,134,140)(H,135,141) |
InChI 键 |
LGHOVHRXLAKLME-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[1-(4-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B13724930.png)
![Thiophene-2-carbaldehyde [4-(chloromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B13724939.png)
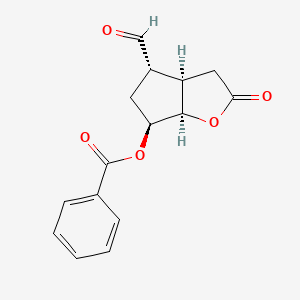
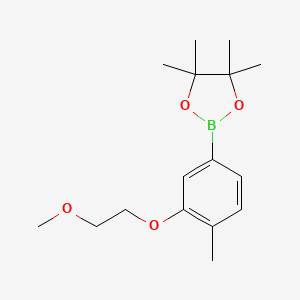
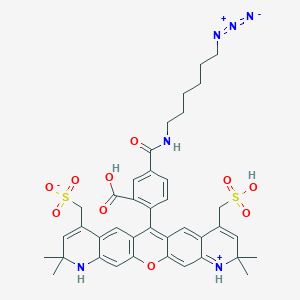
![(4aS,8aS)-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-N-(1-hydroxy-2-methylpropan-2-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B13724972.png)

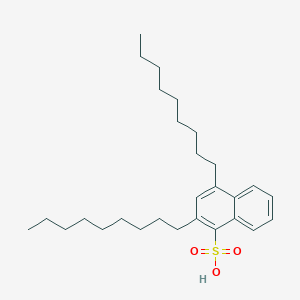

![2-Chloro-4-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine](/img/structure/B13724991.png)
![Methyl 3-[6-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13724992.png)
![Methyl 4-((cyclopentylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13724994.png)
